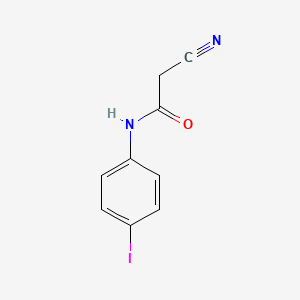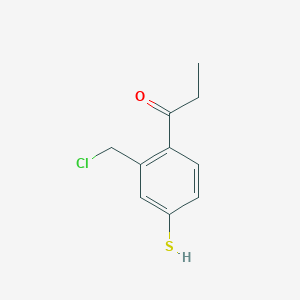
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS. This compound is characterized by the presence of a chloromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is a versatile compound with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(chloromethyl)-4-mercaptophenylacetic acid with propanone under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours until the reaction is complete.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
化学反应分析
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures to ensure optimal reaction rates and yields. Major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted phenylpropanones.
科学研究应用
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form covalent bonds with biomolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one involves its ability to interact with various molecular targets through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The mercapto group can also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
Phenylacetone: Similar in structure but lacks the chloromethyl and mercapto groups, making it less reactive in certain chemical reactions.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring, offering different reactivity and applications in medicinal chemistry.
Benzyl chloride: Contains a chloromethyl group but lacks the propanone moiety, limiting its use in certain synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C10H11ClOS |
|---|---|
分子量 |
214.71 g/mol |
IUPAC 名称 |
1-[2-(chloromethyl)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-10(12)9-4-3-8(13)5-7(9)6-11/h3-5,13H,2,6H2,1H3 |
InChI 键 |
DWLPMGNRQZNMOY-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=C(C=C1)S)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


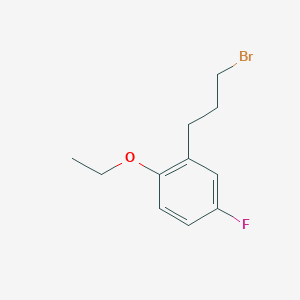
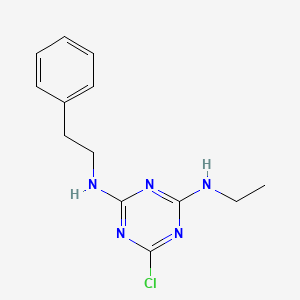
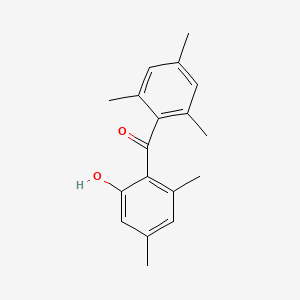
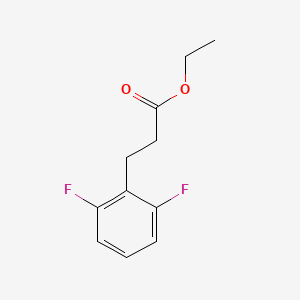
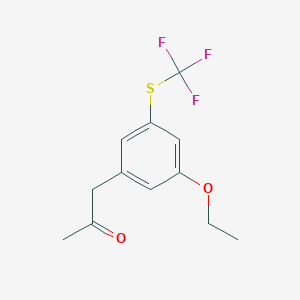
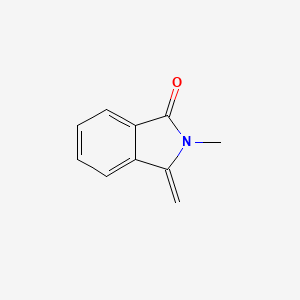
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
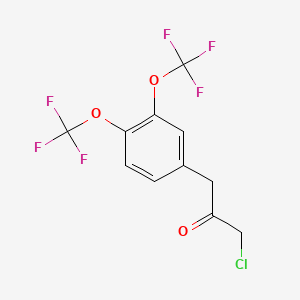
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
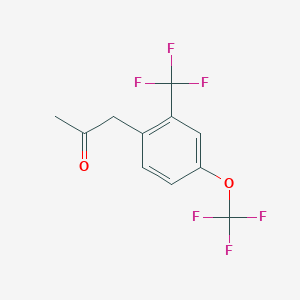
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
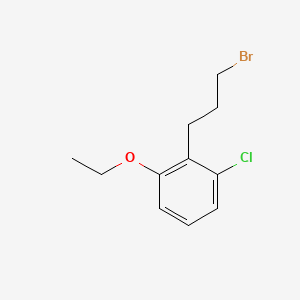
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
